molecular formula C39H59N11O9S B1499318 Enkephalin-met, lys(6)-arg(7)- CAS No. 83404-42-6

Enkephalin-met, lys(6)-arg(7)-

Cat. No.: B1499318
CAS No.: 83404-42-6
M. Wt: 858 g/mol
InChI Key: ZTOWJYWXBGCORJ-QKUYTOGTSA-N
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Description

Enkephalin-met, lys(6)-arg(7)- is an opioid hexapeptide found in the adrenal medulla. It is a derivative of enkephalins, which are endogenous opioid peptides that play a crucial role in modulating pain, reward, and stress responses . Enkephalins are part of the body’s natural pain management system and are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-met, lys(6)-arg(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of enkephalin-met, lys(6)-arg(7)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions: Enkephalin-met, lys(6)-arg(7)- undergoes various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products:

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Enkephalin-met, lys(6)-arg(7)- has a wide range of scientific research applications:

Mechanism of Action

Enkephalin-met, lys(6)-arg(7)- exerts its effects by binding to opioid receptors, primarily the delta (δ) and mu (μ) receptors . This binding leads to the activation of G-protein-coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. The peptide also upregulates cyclin-dependent kinases p16 and p21, stalling the cell cycle progression from the G0/G1 phase to the S phase .

Comparison with Similar Compounds

Uniqueness: Enkephalin-met, lys(6)-arg(7)- is unique due to the presence of lysine and arginine residues, which may confer different binding affinities and biological activities compared to other enkephalins. This structural variation allows for distinct interactions with opioid receptors and potentially different physiological effects.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOWJYWXBGCORJ-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N11O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003396
Record name N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83404-42-6
Record name Enkephalin-met, lys(6)-arg(7)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083404426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{17-Amino-2-(4-aminobutyl)-8-benzyl-1,4,7,10,13,16-hexahydroxy-18-(4-hydroxyphenyl)-5-[2-(methylsulfanyl)ethyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-ylidene}arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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